5-bromo-N-(5-oxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide
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Overview
Description
5-bromo-N-(5-oxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide is a useful research compound. Its molecular formula is C16H12BrN3O3S and its molecular weight is 406.25. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Pharmaceutical Potential:
- "Efficient synthesis of some novel furo[3,2-e]pyrazolo[3,4-b]pyrazines and related heterocycles" by El‐dean et al. (2018) discusses the synthesis of novel heterocyclic compounds similar to the given compound, highlighting their potential for future pharmacological studies (El‐dean et al., 2018).
Antiviral Properties:
- "Heterocyclic compounds based on 3-(4-bromophenyl) azo-5-phenyl-2(3H)-furanone: Anti-avian influenza virus (H5N1) activity" by Flefel et al. (2012) describes the synthesis and antiviral properties of similar heterocyclic compounds, indicating their potential effectiveness against the H5N1 avian influenza virus (Flefel et al., 2012).
Anticancer and Anti-Inflammatory Activities:
- "Synthesis and biological evaluation of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents" by Rahmouni et al. (2016) highlights the synthesis of pyrazolopyrimidine derivatives and their potential as anticancer and anti-inflammatory agents (Rahmouni et al., 2016).
Antibacterial Properties:
- "Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant Bacteria" by Siddiqa et al. (2022) explores the synthesis of furan-2-carboxamides and their antibacterial activities, suggesting similar potential applications for the given compound (Siddiqa et al., 2022).
Mechanism of Action
Target of Action
It’s worth noting that many bioactive aromatic compounds, including those with similar structures, have been found to bind with high affinity to multiple receptors .
Mode of Action
Compounds with similar structures have been found to interact with their targets through a variety of mechanisms, including electrophilic substitution .
Biochemical Pathways
Similar compounds have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that these compounds may affect a wide range of biochemical pathways.
Pharmacokinetics
The success of similar compounds in suzuki–miyaura cross-coupling reactions suggests that they may have relatively stable and readily prepared properties, which could impact their bioavailability .
Result of Action
Similar compounds have been found to exhibit a broad spectrum of biological activities , suggesting that this compound may also have diverse molecular and cellular effects.
Action Environment
It’s worth noting that the success of similar compounds in suzuki–miyaura cross-coupling reactions is attributed to a combination of exceptionally mild and functional group tolerant reaction conditions , suggesting that these compounds may be generally environmentally benign.
properties
IUPAC Name |
5-bromo-N-(5-oxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrN3O3S/c17-14-7-6-13(23-14)16(21)18-15-11-8-24(22)9-12(11)19-20(15)10-4-2-1-3-5-10/h1-7H,8-9H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAYNJUCRLPNSDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1=O)C3=CC=CC=C3)NC(=O)C4=CC=C(O4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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